[6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone
Description
4-(BENZENESULFONYL)-6-CHLORO-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is a complex organic compound that features a benzoxazine ring fused with a tetrahydroquinoline moiety
Properties
Molecular Formula |
C24H21ClN2O4S |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)-6-chloro-2,3-dihydro-1,4-benzoxazin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C24H21ClN2O4S/c25-18-12-13-22-21(15-18)27(32(29,30)19-9-2-1-3-10-19)16-23(31-22)24(28)26-14-6-8-17-7-4-5-11-20(17)26/h1-5,7,9-13,15,23H,6,8,14,16H2 |
InChI Key |
BBTMOPGWAZPGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CN(C4=C(O3)C=CC(=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Benzoxazine Ring: The tetrahydroquinoline intermediate is then reacted with a suitable phenol derivative under basic conditions to form the benzoxazine ring.
Sulfonylation and Chlorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog that lacks the benzoxazine and sulfonyl groups.
6-Chloro-1,2,3,4-tetrahydroquinoline: Similar but without the benzenesulfonyl and benzoxazine moieties.
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the tetrahydroquinoline and sulfonyl groups.
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
